molecular formula C12H26N2O B15272059 N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide

Katalognummer: B15272059
Molekulargewicht: 214.35 g/mol
InChI-Schlüssel: XXCGQJMOESLYHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide is an organic compound with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . This compound is characterized by the presence of a dimethylamino group attached to an acetamide backbone, with a 5-methylheptan-3-yl substituent on the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with 5-methylheptan-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product . The reaction can be represented as follows:

N,N-dimethylacetamide+5-methylheptan-3-amineThis compound\text{N,N-dimethylacetamide} + \text{5-methylheptan-3-amine} \rightarrow \text{this compound} N,N-dimethylacetamide+5-methylheptan-3-amine→this compound

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide is unique due to its specific 5-methylheptan-3-yl substituent, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C12H26N2O

Molekulargewicht

214.35 g/mol

IUPAC-Name

N,N-dimethyl-2-(5-methylheptan-3-ylamino)acetamide

InChI

InChI=1S/C12H26N2O/c1-6-10(3)8-11(7-2)13-9-12(15)14(4)5/h10-11,13H,6-9H2,1-5H3

InChI-Schlüssel

XXCGQJMOESLYHG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CC(CC)NCC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.